N-(2-Hydroxy-5-((1S)-1-hydroxy-2-(((1R)-2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)formamide
Overview
Description
N-(2-Hydroxy-5-((1S)-1-hydroxy-2-(((1R)-2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)formamide is a complex organic compound featuring both hydroxy and formamide functional groups. This intricate structure contributes to its unique chemical properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxy-5-((1S)-1-hydroxy-2-(((1R)-2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)formamide typically involves multi-step organic reactions. A plausible synthetic route might begin with the formation of a substituted phenol, followed by a sequence of amination, hydroxylation, and formylation reactions. Specific reaction conditions, such as temperature, pH, and solvents, are crucial to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, scaling up these reactions would require optimization to maximize efficiency and minimize cost. This might involve continuous flow reactors for better control over reaction conditions and the use of high-throughput screening techniques to refine catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions: N-(2-Hydroxy-5-((1S)-1-hydroxy-2-(((1R)-2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)formamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or alter its reactivity.
Reduction: Conversely, it can be reduced to modify its functional groups, potentially altering its biological activity.
Substitution: Substituent groups on the aromatic ring or amine can be substituted via nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles are commonly used. Reaction conditions would be tailored to the specific transformation desired, often involving specific solvents and controlled temperatures.
Major Products Formed: Depending on the type of reaction, major products can include oxidized forms with additional oxygen-containing groups, reduced amine derivatives, and substituted phenols or amides.
Scientific Research Applications
Chemistry: In the field of chemistry, N-(2-Hydroxy-5-((1S)-1-hydroxy-2-(((1R)-2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)formamide is studied for its unique reactivity and as a building block for more complex molecules.
Biology: Biologists investigate this compound for its potential effects on biological systems, studying its interactions with enzymes and cell receptors.
Medicine: This compound may hold therapeutic potential, being explored for its effects on specific biological pathways and its potential as a drug candidate.
Industry: Industrially, it could be used in the synthesis of specialized materials or as a precursor in the production of polymers or pharmaceuticals.
Mechanism of Action
The mechanism by which N-(2-Hydroxy-5-((1S)-1-hydroxy-2-(((1R)-2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)formamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. These interactions can initiate a cascade of biochemical reactions, modulating biological pathways and eliciting a range of effects depending on the specific context and target.
Comparison with Similar Compounds
N-(2-Hydroxyphenyl)formamide: A simpler analog lacking the additional hydroxy and amino substituents.
N-(2-Hydroxy-5-phenyl)formamide: Similar but with a different substitution pattern on the aromatic ring.
N-(2-Hydroxy-5-((1S)-1-hydroxy-2-amino)phenyl)formamide: Another analog with a simpler amine substituent.
These comparisons highlight the distinctive features and potential advantages of N-(2-Hydroxy-5-((1S)-1-hydroxy-2-(((1R)-2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)formamide in various applications.
Properties
IUPAC Name |
N-[2-hydroxy-5-[(1S)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22)/t13-,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZSYCZIITTYBL-BFUOFWGJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC=C(C=C1)OC)NC[C@H](C2=CC(=C(C=C2)O)NC=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90217701 | |
Record name | N-(2-Hydroxy-5-((1S)-1-hydroxy-2-(((1R)-2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90217701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67346-50-3 | |
Record name | N-(2-Hydroxy-5-((1S)-1-hydroxy-2-(((1R)-2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)formamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067346503 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-Hydroxy-5-((1S)-1-hydroxy-2-(((1R)-2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90217701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-HYDROXY-5-((1S)-1-HYDROXY-2-(((1R)-2-(4-METHOXYPHENYL)-1-METHYLETHYL)AMINO)ETHYL)PHENYL)FORMAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZP145530CI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.